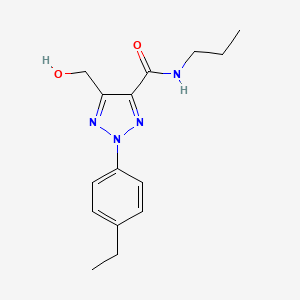
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formaldehyde addition reaction.
Attachment of the Ethylphenyl and Propyl Groups: These groups can be attached via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: 2-(4-ethylphenyl)-5-(carboxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide.
Reduction: Reduced triazole derivatives.
Substitution: Nitrated or halogenated derivatives of the ethylphenyl group.
Scientific Research Applications
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function, which can lead to various biological effects.
Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamide and 1,2,3-triazole-5-carboxamide share structural similarities.
Benzyltriazoles: Compounds like benzyl-1,2,3-triazole have similar triazole rings but different substituents.
Uniqueness
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-3-9-16-15(21)14-13(10-20)17-19(18-14)12-7-5-11(4-2)6-8-12/h5-8,20H,3-4,9-10H2,1-2H3,(H,16,21) |
InChI Key |
DUPHGJWXEUSJOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















